(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Description
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one is a useful research compound. Its molecular formula is C15H15ClFNO and its molecular weight is 279.74. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Stereochemistry
- The compound exhibits a twin-chair conformation, as shown in the crystal structure of its analogs, such as 2,4-Bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one. This conformation is stabilized by intermolecular interactions (Parthiban, Ramkumar, & Jeong, 2009).
Synthesis and Chemical Properties
- Various 2-azabicyclo[3.2.2]nonanes, including this compound, have been synthesized using different methods, such as from bicyclo[2.2.2]octan-2-ones, indicating a flexible chemical structure suitable for modifications (Seebacher, Weis, Kaiser, Brun, & Saf, 2005).
Potential Medical Applications
- Derivatives of 2-azabicyclo[3.2.2]nonan-4-one, like the compound , have shown significant in vitro antiprotozoal activity, suggesting their potential as lead compounds for further medicinal chemistry explorations (Sankar & Pandiarajan, 2010).
Antibacterial Activities
- Compounds with the 1-azabicyclo[4.3.0]nonan-2-one nucleus, similar to the compound , have demonstrated antibacterial activity, indicating the potential of these structures in developing new antibacterial agents (Inagaki, Takahashi, & Takemura, 2004).
Analgetic Activity and Structural Studies
- Studies on 2-methyl-2-azabicyclo[3.3.1]non-6-ene and -non-7-ene, structurally related to the compound, have provided insights into chemical parameters influencing analgetic activity (Cavestri & Mokotoff, 1977).
Synthesis and Antimicrobial Evaluation
- Novel derivatives of 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles, similar in structure to the compound, showed significant in vitro antibacterial and antifungal activities, highlighting the importance of the azabicyclo[3.3.1]nonan-9-one framework in drug discovery (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011).
Properties
IUPAC Name |
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c16-13-2-1-3-14(17)12(13)8-11-9-15(19)10-4-6-18(11)7-5-10/h1-3,8,10H,4-7,9H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRTPUIDWLUKQ-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2=CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)C/C2=C\C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327229 | |
Record name | (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819378 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477847-02-2 | |
Record name | (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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